molecular formula C9H10N6 B14016083 N3-Benzyl-1,2,4,5-tetrazine-3,6-diamine

N3-Benzyl-1,2,4,5-tetrazine-3,6-diamine

Cat. No.: B14016083
M. Wt: 202.22 g/mol
InChI Key: KPMFHSFEJHSXFQ-UHFFFAOYSA-N
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Description

N3-Benzyl-1,2,4,5-tetrazine-3,6-diamine is a substituted 1,2,4,5-tetrazine derivative of interest in advanced synthetic and methodological chemistry. Researchers value the 1,2,4,5-tetrazine scaffold for its role as an electron-deficient azadiene in Inverse Electron Demand Diels-Alder (IEDDA) reactions, a workhorse methodology with broad applications from medicinal chemistry to materials science . This compound features a benzyl group and diamino substituents, which can significantly modulate its electronic properties and reactivity compared to other tetrazines. A key area of investigation involves the unique 1,4-cycloaddition mode that certain 1,2,4,5-tetrazines can undergo under specific conditions, such as in hydrogen-bond-donating solvents like hexafluoroisopropanol (HFIP), to generate 1,2,4-triazine derivatives . This pathway represents a remarkable divergence from the conventional 3,6-cycloaddition mode and establishes tetrazines as precursors for valuable nitrogen-rich heterocycles like 1,2,4-triazines, which are core structures in various biologically active molecules . The specific substitution pattern of this compound makes it a promising building block for constructing complex molecular architectures. Researchers can exploit its reactivity to develop novel ligation strategies or synthesize fused heterocyclic systems common in pharmaceutical agents and energetic materials . Furthermore, nitrogen-rich heterocycles like this tetrazine derivative are of perpetual interest in developing High Energy Density Materials (HEDMs) due to their thermal stability and high nitrogen content . This product is intended for research purposes in these and other exploratory fields. Intended Use & Disclaimer: This product is provided "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The researcher assumes all responsibility for safe handling and use in compliance with their institution's guidelines and local regulations.

Properties

Molecular Formula

C9H10N6

Molecular Weight

202.22 g/mol

IUPAC Name

3-N-benzyl-1,2,4,5-tetrazine-3,6-diamine

InChI

InChI=1S/C9H10N6/c10-8-12-14-9(15-13-8)11-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12,13)(H,11,14,15)

InChI Key

KPMFHSFEJHSXFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NN=C(N=N2)N

Origin of Product

United States

Preparation Methods

Preparation Methods of N3-Benzyl-1,2,4,5-tetrazine-3,6-diamine

General Synthetic Strategy

The synthesis of this compound typically involves multi-step reactions starting from substituted benzaldehydes or phenylacetic acid derivatives, proceeding through hydrazide intermediates, and culminating in cyclization to form the tetrazine ring. Two main synthetic routes have been documented:

  • Route A: Starting from substituted benzaldehyde, conversion to substituted phenylacetic acid, then to phenylacetyl hydrazide, followed by benzoylation, cyclization with phosphorus oxychloride, and final reaction with hydrazine hydrate to form the tetrazine ring.

  • Route B (Alternative Method): Conversion of substituted phenylacetic acid to acid chloride, reaction with benzhydrazide to form diacylhydrazides, followed by cyclization under phosphorus oxychloride and hydrazine hydrate to yield the tetrazine.

Both methods yield the target 3-substituted benzyl-6-phenyl-1,2-dihydro-1,2,4,5-tetrazine, which is structurally analogous to this compound, with the benzyl group at the N3 position and amino substituents at positions 3 and 6 of the tetrazine ring.

Detailed Stepwise Synthesis (Route A)

Preparation of Substituted Phenylacetic Acid
  • Starting with substituted benzaldehyde (e.g., p-bromobenzaldehyde), an azlactone synthesis is performed by refluxing with hippuric acid, acetic anhydride, and sodium acetate.

  • The resulting azlactone is hydrolyzed with sodium hydroxide, treated with sulfur dioxide, acidified with hydrochloric acid, and crystallized to yield substituted phenylacetic acid.

Preparation of Ethyl Substituted Phenylacetate
  • Substituted phenylacetic acid is esterified with ethanol in the presence of concentrated sulfuric acid under reflux.

  • The ester is purified by washing and distillation to obtain ethyl substituted phenylacetate.

Preparation of Substituted Phenylacetyl Hydrazide
  • Ethyl substituted phenylacetate is refluxed with hydrazine hydrate in ethanol to yield substituted phenylacetyl hydrazide as a crystalline solid.
Preparation of N-Benzoyl Substituted Phenylacetyl Hydrazide
  • Substituted phenylacetyl hydrazide is reacted with benzoyl chloride in the presence of sodium hydroxide with gentle heating.

  • The reaction progress is monitored by TLC until completion, and the product is purified by recrystallization.

Cyclization to 3-(Substituted Benzyl)-6-phenyl-1,2-dihydro-1,2,4,5-tetrazine
  • The N-benzoyl substituted phenylacetyl hydrazide is refluxed with phosphorus oxychloride and hydrazine hydrate in carbon tetrachloride.

  • After reaction completion (monitored by TLC), the mixture is cooled, and the precipitate is washed and recrystallized to afford the tetrazine compound.

Alternative Method (Route B)

  • Substituted phenylacetic acid is converted to the corresponding acid chloride using phosphorus oxychloride.

  • The acid chloride is reacted with benzhydrazide to form N,N-diacylhydrazides.

  • These intermediates are cyclized by treatment with phosphorus oxychloride and hydrazine hydrate to yield the same tetrazine product as in Route A.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%)
Azlactone synthesis Hippuric acid, acetic anhydride, NaOAc Reflux (~100-120°C) ~1.5 hours Not specified
Hydrolysis and acidification NaOH, SO2, HCl Reflux and cooling Several hours Not specified
Esterification Ethanol, conc. H2SO4 Reflux (~80°C) 2 hours 85-90 (typical)
Hydrazide formation Hydrazine hydrate, ethanol Reflux (~78°C) 3 hours ~85
Benzoylation Benzoyl chloride, NaOH Gentle heating 1 hour Not specified
Cyclization POCl3, hydrazine hydrate, CCl4 Reflux (~80°C) 4 hours 70-80

Yields are generally good to excellent for the key cyclization step, with pure products confirmed by TLC and spectral analysis.

Characterization and Analytical Data

Infrared (IR) Spectroscopy

  • Absence of –C=O stretching bands in final tetrazine confirms successful cyclization.

  • Characteristic bands observed:

    • N–H stretching: ~3300 cm⁻¹

    • C=N stretching: 1580 cm⁻¹

    • N–N stretching: 1700 cm⁻¹

    • NH–NH bending: 1560 cm⁻¹

    • Aromatic C=C stretching: 1610–1670 cm⁻¹

    • Benzylic C–H stretching: ~2920–2950 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ^1H NMR signals include:

    • Singlet at ~6.75–8.5 ppm corresponding to heterocyclic ring protons (NH groups).

    • Singlet at ~1.75 ppm for NH–NH protons (2H).

    • Quartet at ~4.06 ppm for methylene (-CH2-) protons.

    • Multiplet at 7.4–8.2 ppm for aromatic protons.

Mass Spectrometry

  • Molecular ion peak (M⁺) observed at m/e 328–329, consistent with molecular formula C15H13N4Br for substituted benzyl tetrazine.

  • Fragment peaks at m/e 256, 180, 166 also observed, supporting proposed structure.

Elemental Analysis

  • Elemental analysis data confirm the molecular formula and purity of intermediates and final products.

  • Melting points and mixed melting points support compound identity and purity.

Summary Table of Key Intermediates and Final Product Data

Compound Melting Point (°C) IR Key Bands (cm⁻¹) ^1H NMR (δ ppm) Mass (m/e) Yield (%)
Substituted phenylacetic acid ~113
Ethyl substituted phenylacetate ~ -30 (liquid)
Substituted phenylacetyl hydrazide ~193-194 ~85
N-Benzoyl substituted phenylacetyl hydrazide ~167
3-(Substituted benzyl)-6-phenyl-1,2-dihydro-1,2,4,5-tetrazine ~variable (sharp) 3300 (N–H), 1580 (C=N), 1700 (N–N), 2920 (C–H) 1.75 (NH–NH), 4.06 (CH2), 7.4–8.2 (Ar) 328-329 70-80

Discussion and Analysis

  • The synthesis of this compound via these routes is efficient, with relatively mild conditions and good yields.

  • The use of phosphorus oxychloride as a cyclizing agent is critical for ring closure, facilitating formation of the tetrazine ring.

  • The alternative method employing acid chlorides and benzhydrazide offers a convergent approach and confirms the structure by producing identical products.

  • Spectroscopic and analytical data consistently support the proposed structure and purity of the final compound.

  • The methodology aligns with green chemistry principles by minimizing purification steps and using solvent-free or mild reaction conditions where possible.

Chemical Reactions Analysis

Types of Reactions

N3-Benzyl-1,2,4,5-tetrazine-3,6-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the tetrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted tetrazines, depending on the specific reagents and conditions used.

Scientific Research Applications

N3-Benzyl-1,2,4,5-tetrazine-3,6-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of high-energy materials and explosives due to its high nitrogen content.

Mechanism of Action

The mechanism of action of N3-Benzyl-1,2,4,5-tetrazine-3,6-diamine involves its interaction with specific molecular targets, leading to various biological effects. In medicinal applications, the compound may inhibit key enzymes or disrupt cellular processes, resulting in anticancer or antimicrobial activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural features, synthesis methods, and properties of N3-benzyl-1,2,4,5-tetrazine-3,6-diamine and related compounds:

Compound Substituents Synthetic Method Key Properties Applications Reference
This compound N3-benzyl, C6-amine Cyclization of diaroylhydrazides with hydrazine High nitrogen content (C2H6N6 framework); potential thermal stability from benzyl group Energetic materials, polymer precursors
[1,2,4]Triazolo[4,3-b]tetrazine-3,6-diamine (TTDA) Triazolo-fused tetrazine core Thermal decomposition of precursors High-temperature resistance (up to 300°C); used as a model for decomposition studies Polymer ceramics (C3N4 synthesis)
3-(Substituted benzyl)-6-phenyl-1,2-dihydrotetrazine N3-benzyl, C6-phenyl Cyclization of N,N-diacylhydrazides with POCl3 Crystallinity confirmed via elemental analysis and mixed melting points Heterocyclic intermediates
3,6-Di(1H-1,2,4-triazol-5-yl)-tetrazine-3,6-diamine (15) Triazole substituents at C3 and C6 Nucleophilic substitution in sulfolane Forms salts (e.g., perchlorate, nitrate) with enhanced energetic performance High-energy oxidizers
3,6-Di(3,5-dimethylpyrazol-1-yl)-tetrazine (BT) Pyrazolyl groups at C3 and C6 Reaction of nitroguanidine with hydrazine High nitrogen content (71.4%); thermal stability (Tdec > 200°C) Energetic binders, explosives
N,N-Diphenyl-1,4-dihydrotetrazine-3,6-diamine Phenyl groups at N3 and N6 Unspecified (literature-based) Density: 1.32 g/cm³; high boiling point (400°C) Potential ligands or intermediates

Key Findings

Thermal Stability: TTDA exhibits superior thermal resistance (stable up to 300°C) due to its fused triazolo-tetrazine structure, making it suitable for high-temperature applications .

Energetic Performance :

  • Triazole- and pyrazolyl-substituted tetrazines (e.g., compound 15 and BT) demonstrate high nitrogen content (>70%) and compatibility with oxidizing salts (e.g., perchlorates), enhancing detonation velocity and sensitivity .
  • N3-Benzyl derivatives may prioritize stability over energetic output due to reduced nitrogen density compared to azide- or nitro-functionalized analogs .

Synthetic Accessibility :

  • 3-Substituted benzyl tetrazines are synthesized via cyclization of diaroylhydrazides, offering high yields (70–85%) and scalability .
  • Triazole-functionalized tetrazines require multi-step routes involving sulfolane-mediated substitutions, limiting scalability but enabling salt formation .

Structural Diversity :

  • Phenyl substituents (e.g., N,N-diphenyl derivative ) enhance hydrophobicity and crystallinity, whereas benzyl groups improve solubility in organic solvents .

Q & A

Q. What strategies enable the synthesis of chiral variants of this compound for asymmetric catalysis?

  • Methodological Answer :
  • Introduce chiral auxiliaries (e.g., Evans’ oxazolidinones) during tetrazine assembly.
  • Use enantioselective catalysis (e.g., Jacobsen’s thiourea catalysts) to control stereochemistry at the benzyl position.
  • Confirm enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) .

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